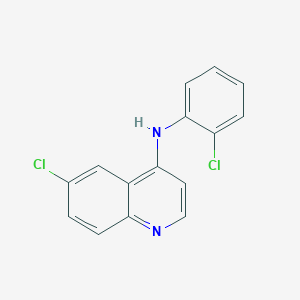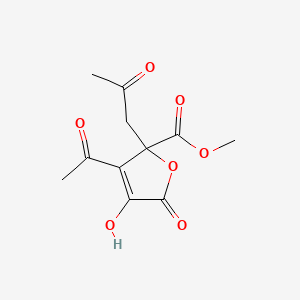![molecular formula C16H30N2S B11061290 N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)](/img/structure/B11061290.png)
N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of (2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene ring or the amino groups.
Scientific Research Applications
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: Used to treat glaucoma. These compounds share the thiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of AMINE.
Properties
Molecular Formula |
C16H30N2S |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-[[2,5-dimethyl-4-[(2-methylpropylamino)methyl]thiophen-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C16H30N2S/c1-11(2)7-17-9-15-13(5)19-14(6)16(15)10-18-8-12(3)4/h11-12,17-18H,7-10H2,1-6H3 |
InChI Key |
GVCDUZLWFJUFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)CNCC(C)C)CNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


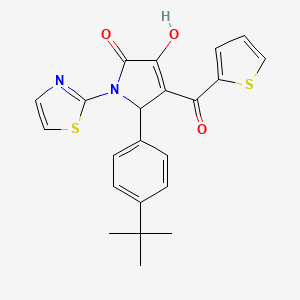
![3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061210.png)
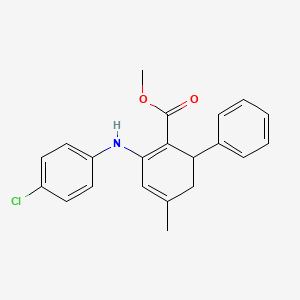
![3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061217.png)
![4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11061221.png)
![N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide](/img/structure/B11061225.png)
![Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11061243.png)
![2-{2-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11061254.png)
![6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11061257.png)
![4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061260.png)
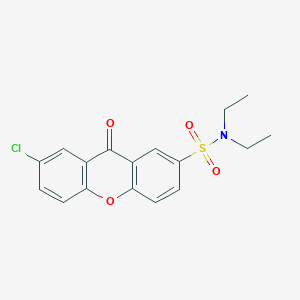
![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)
